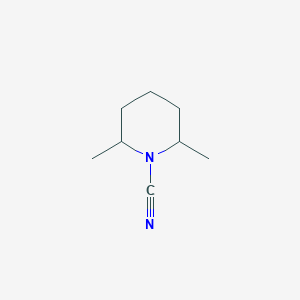
3-(1-Ethyl-1h-imidazol-5-yl)-5-methylisoxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Ethyl-1H-imidazol-5-yl)-5-methylisoxazole-4-carboxylic acid is a compound that features a unique combination of an imidazole ring and an isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-1H-imidazol-5-yl)-5-methylisoxazole-4-carboxylic acid typically involves the formation of the imidazole and isoxazole rings followed by their coupling. One common method involves the use of the van Leusen multicomponent reaction, which is known for its efficiency in synthesizing imidazole derivatives . The reaction conditions often include the use of triethylamine as a base and tetrahydrofuran as a solvent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Ethyl-1H-imidazol-5-yl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazole and isoxazole derivatives .
Applications De Recherche Scientifique
3-(1-Ethyl-1H-imidazol-5-yl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(1-Ethyl-1H-imidazol-5-yl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to act as an agonist for the 5-HT7 receptor, a serotonin receptor involved in various neurological processes . The compound’s binding to this receptor can modulate serotoninergic signaling, which is crucial in conditions like depression .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1-Ethyl-1H-imidazol-5-yl)-5-iodo-1H-indole: This compound also targets the 5-HT7 receptor and has shown high selectivity and metabolic stability.
5-Methoxy analogue: Another derivative with similar biological activity but different selectivity profiles.
Uniqueness
3-(1-Ethyl-1H-imidazol-5-yl)-5-methylisoxazole-4-carboxylic acid is unique due to its specific combination of imidazole and isoxazole rings, which confer distinct chemical and biological properties. Its ability to modulate serotonin receptors with high selectivity makes it a valuable compound for further research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C10H11N3O3 |
|---|---|
Poids moléculaire |
221.21 g/mol |
Nom IUPAC |
3-(3-ethylimidazol-4-yl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H11N3O3/c1-3-13-5-11-4-7(13)9-8(10(14)15)6(2)16-12-9/h4-5H,3H2,1-2H3,(H,14,15) |
Clé InChI |
DPFZWLQJLFJQHE-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=NC=C1C2=NOC(=C2C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


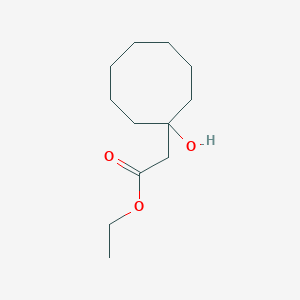
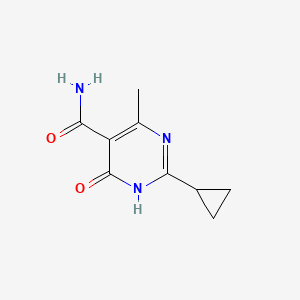


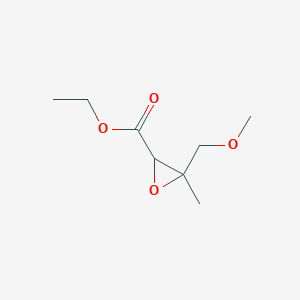
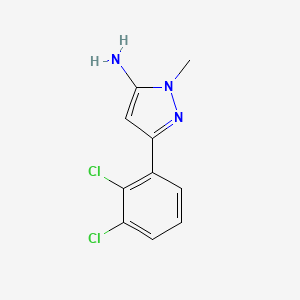
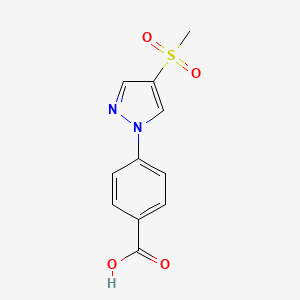
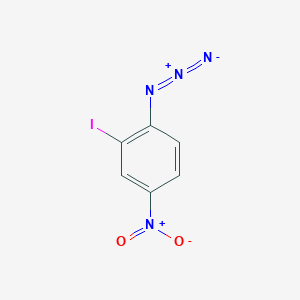
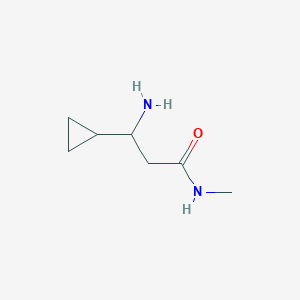
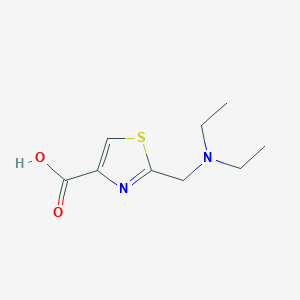
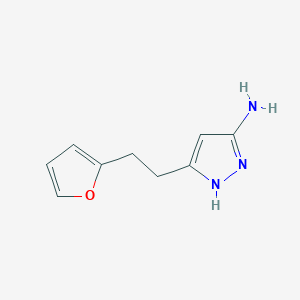
![1-methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B15326319.png)
![6-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15326327.png)
